molecular formula C9H19NO B1375956 N-(3,5,5-Trimethylhexylidene)hydroxylamine CAS No. 138915-31-8

N-(3,5,5-Trimethylhexylidene)hydroxylamine

Cat. No.: B1375956
CAS No.: 138915-31-8
M. Wt: 157.25 g/mol
InChI Key: FHWPLZDGTGCULC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 oxime (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Hydroxylamine in Organic Acid Analysis

  • Hydroxylamine is used in gas chromatography/mass spectrometry (GC/MS) as an oximating agent in the search for organic aciduria. It induces chemical reactions transforming esters into corresponding hydroxamic acids. This process helps in identifying peaks from the glucuronides of valproic acid derivatives in urine samples from patients under valproate therapy (Libert et al., 1991).

Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives

  • N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been used in synthesizing various hydroxylamine and hydroxamic acid derivatives, including the 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).

Applications in Carbohydrates and Glycoconjugates

  • Hydroxylamine, due to its high nucleophilicity, serves as a chemoselective ligation tool in the development of (neo)glycoconjugates. It plays a significant role in the synthesis and applications of N-glycosyl and O-glycosyl hydroxylamines, N-hydroxy amino, and sugar aminooxy acid derivatives for glycobiology and drug discovery (Chen & Xie, 2016).

Construction of Tricyclic Indole Scaffolds

  • Hydroxylamine derivatives are used in constructing diverse tricyclic indoles through a cascade of alkyne insertion/C-H activation/amination. This single-step transformation using secondary hydroxylamines allows rapid preparation of complex molecular structures (Fan et al., 2020).

Analytical Applications

  • Hydroxylamine derivatives are significant in analytical chemistry, particularly N-benzoyl-N-phenylhydroxylamine, which reacts with various metal ions. This compound has been applied in chemical analysis for the separation and detection of different elements (Shendrikar, 1969).

Synthesis of Isoxazolidines

  • Hydroxylamine derivatives contribute to the synthesis of isoxazolidines, a class of organic compounds, through 1,4-addition reactions with alkylidene acetoacetates (Benfatti et al., 2008).

Mechanism of Action

Mode of Action

This reaction involves the nitrogen in the hydroxylamine acting as a nucleophile, reacting with the partially positive carbon in the carbonyl group . It’s possible that N-(3,5,5-Trimethylhexylidene)hydroxylamine may exhibit similar reactivity.

Biochemical Pathways

. It’s possible that this compound may have similar effects on biochemical pathways.

Biochemical Analysis

Biochemical Properties

N-(3,5,5-Trimethylhexylidene)hydroxylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive intermediates. These interactions are crucial for the compound’s role in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Conversely, it can activate other enzymes, resulting in enhanced biochemical reactions. These interactions can also lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by oxidoreductases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial functions. The distribution of the compound within the cell is crucial for its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of the compound is essential for its activity and function within the cell .

Properties

IUPAC Name

N-(3,5,5-trimethylhexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPLZDGTGCULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=NO)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90769316
Record name N-(3,5,5-Trimethylhexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138915-31-8
Record name N-(3,5,5-Trimethylhexylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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